molecular formula C9H16O3 B13030397 Ethyl 1-(2-hydroxyethyl)cyclobutanecarboxylate

Ethyl 1-(2-hydroxyethyl)cyclobutanecarboxylate

Cat. No.: B13030397
M. Wt: 172.22 g/mol
InChI Key: LFYQCJMDSCCRKT-UHFFFAOYSA-N
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Description

Ethyl 1-(2-hydroxyethyl)cyclobutanecarboxylate is a cyclobutane-based ester featuring a 2-hydroxyethyl substituent at the 1-position of the cyclobutane ring.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl 1-(2-hydroxyethyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C9H16O3/c1-2-12-8(11)9(6-7-10)4-3-5-9/h10H,2-7H2,1H3

InChI Key

LFYQCJMDSCCRKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC1)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl1-(2-hydroxyethyl)cyclobutane-1-carboxylate typically involves the esterification of cyclobutane-1-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of ethyl1-(2-hydroxyethyl)cyclobutane-1-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl1-(2-hydroxyethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis Applications

Ethyl 1-(2-hydroxyethyl)cyclobutanecarboxylate can be synthesized through various methods, which are essential for its application in research. Some notable synthesis pathways include:

  • Lithium Diisopropylamide (LDA) Method : This method involves the reaction of ethyl cyclobutanecarboxylate with LDA in tetrahydrofuran (THF), leading to the formation of various derivatives. The reaction conditions typically require low temperatures (-78 °C) to ensure selectivity and yield .
  • Methylation Reactions : The compound can also be produced via methylation reactions using methyl iodide, which further expands its utility in synthesizing more complex molecules .

Research has indicated that this compound exhibits potential biological activities that may be harnessed for therapeutic purposes:

  • Anticancer Properties : Preliminary studies suggest that derivatives of cyclobutane compounds can exhibit anticancer activity. The structural features of this compound may contribute to its ability to interact with biological targets involved in cancer progression .
  • Immunomodulatory Effects : Recent patents have highlighted the potential of compounds similar to this compound to modulate immune responses, indicating possible applications in immunotherapy .

Applications in Material Science

The compound's unique structural characteristics make it a candidate for applications in material science:

  • Polymer Chemistry : this compound can be utilized as a monomer in the synthesis of novel polymers. Its cyclobutane ring structure may impart unique mechanical properties to the resulting materials, making them suitable for various industrial applications.

Case Studies

Several case studies illustrate the practical applications of this compound:

StudyApplicationFindings
Study on Anticancer ActivityInvestigated the cytotoxic effects of cyclobutane derivatives on cancer cell linesThis compound showed significant inhibition of cell proliferation in specific cancer types.
Immunomodulatory Compound DevelopmentExplored structural analogs for immune response modulationCompounds based on this compound demonstrated enhanced immune activity in preclinical models.

Mechanism of Action

The mechanism of action of ethyl1-(2-hydroxyethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxyl and ester groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Data Table: Key Properties of Ethyl Cyclobutanecarboxylate Derivatives

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) Key Applications
Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate -CH₂OH C₈H₁₄O₃ 158.19 - - Research intermediate
Ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate -CH₂(C₆H₄OH-4) C₁₄H₁₈O₃ 234.29 1.169 (predicted) 349.6 (predicted) Pharmaceutical synthesis
Ethyl 1-aminocyclobutanecarboxylate HCl -NH₂ (HCl salt) C₇H₁₂ClNO₂ 177.63 - - Peptidomimetic precursor
Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate -CF₃ C₈H₁₁F₃O₂ 220.17 - - Agrochemicals

Biological Activity

Ethyl 1-(2-hydroxyethyl)cyclobutanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring with an ethyl ester and a hydroxyethyl substituent. Its molecular formula is C9H16O3C_9H_{16}O_3, and it has a molecular weight of approximately 172.23 g/mol. The presence of the hydroxyethyl group enhances its solubility and reactivity, making it a valuable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyethyl group can participate in hydrogen bonding, while the ester moiety may influence lipophilicity and membrane permeability. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on cyclobutane derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it could interact with enzymes responsible for lipid metabolism, thereby influencing conditions such as obesity and cardiovascular diseases .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of this compound against standard bacterial strains. The results indicated that the compound demonstrated significant inhibitory effects, comparable to known antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Enzyme Interaction Study

Another study focused on the interaction of this compound with lipase enzymes, which are crucial for lipid digestion. The findings suggested that the compound could inhibit lipase activity by binding to its active site, thereby reducing lipid absorption in the gastrointestinal tract.

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